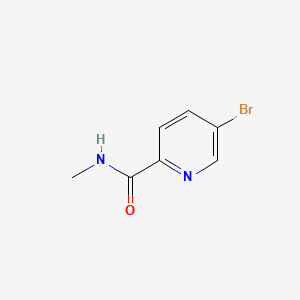

5-Bromo-N-methylpyridine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYCXPXWHPWYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628488 | |

| Record name | 5-Bromo-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845305-87-5 | |

| Record name | 5-Bromo-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-N-methylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 5-Bromo-N-methylpyridine-2-carboxamide

Achieving regioselectivity is a critical challenge in the synthesis of substituted pyridines. The development of synthetic routes that precisely control the placement of substituents is essential to avoid the formation of difficult-to-separate isomers and to maximize the yield of the desired product.

Development of Efficient Synthetic Routes

Several synthetic strategies have been developed to control the regiochemistry of brominated methyl-pyridine derivatives. One common issue in direct bromination of 2-picoline is the formation of a mixture of 3-bromo and 5-bromo isomers, which are challenging to separate due to their very close boiling points. google.com

Another regioselective method starts with 5-nitryl-2-chloropyridine. google.com This compound undergoes a condensation reaction with a salt of diethyl malonate, followed by decarboxylation under acidic conditions to yield 5-nitryl-2-methylpyridine. google.com The nitro group is then reduced to an amine via hydrogenation, typically using a Pd/C catalyst, to form 5-amido-2-methylpyridine. google.com Finally, a Sandmeyer-type reaction, involving treatment with acid, bromine, and a sodium nitrite (B80452) solution, converts the amino group to the desired bromine at the 5-position. google.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing yields and ensuring the economic viability of a synthetic route. In the synthesis pathway starting from 6-methyl-3-pyridinecarboxylic acid, the conditions for each step are controlled to ensure high conversion. google.com For instance, the Hofmann degradation is performed in a sodium hydroxide (B78521) solution containing a halogen at temperatures ranging from 20-100°C for 1-6 hours. google.com This method is advantageous as it avoids the use of acid chloride synthesis, which can involve violent and difficult-to-control reactions and generate significant environmental pollution. google.com

The following table outlines a key step in a regioselective synthesis of a precursor, highlighting the optimized conditions.

| Reaction Step | Starting Material | Reagents & Conditions | Product | Key Advantage |

|---|---|---|---|---|

| Hofmann Degradation | 6-methyl-3-pyridinecarboxamide | Sodium hydroxide solution with halogen, 20-100°C, 1-6 hours | 6-methyl-3-aminopyridine | High regioselectivity, avoids hazardous acid chlorides. google.com |

Derivatization Strategies for Pyridine-2-carboxamide Scaffolds

The bromine atom on the this compound scaffold serves as a versatile handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Carbon-Carbon Bond Formation Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules by forming new carbon-carbon bonds. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is one of the most widely used palladium-catalyzed cross-coupling methods for forming C-C bonds. wikipedia.orgnih.gov It involves the reaction of an organohalide with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and generally good to excellent yields. mdpi.comnih.gov

The general mechanism proceeds through a catalytic cycle involving three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org

For pyridine (B92270) scaffolds similar to this compound, such as N-[5-bromo-2-methylpyridine-3-yl]acetamide, Suzuki-Miyaura reactions have been successfully employed to synthesize a variety of biaryl compounds. mdpi.com These reactions are typically carried out using a catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent mixture of 1,4-dioxane (B91453) and water at elevated temperatures (85–95 °C). mdpi.com Studies have shown that both electron-donating and electron-withdrawing substituents on the arylboronic acid coupling partner react efficiently, with no significant impact on reaction rates or yields. mdpi.com

The table below summarizes the results of Suzuki-Miyaura coupling reactions with various arylboronic acids on a related 5-bromo-pyridine scaffold.

| Arylboronic Acid Coupling Partner | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%), K₃PO₄ | 1,4-Dioxane/H₂O, 85-95°C, >15h | Good | mdpi.com |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5 mol%), K₃PO₄ | 1,4-Dioxane/H₂O, 85-95°C, >15h | Good | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%), K₃PO₄ | 1,4-Dioxane/H₂O, 85-95°C, >15h | Moderate | mdpi.com |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5 mol%), K₃PO₄ | 1,4-Dioxane/H₂O, 85-95°C, >15h | Moderate | mdpi.com |

Other Transition Metal-Catalyzed Coupling Approaches

While palladium is the most common catalyst for cross-coupling reactions, other transition metals have also been explored. mdpi.commdpi.com Nickel catalysts, for example, are gaining attention as a more cost-effective alternative to palladium and have shown reactivity with less reactive electrophiles. libretexts.orgmdpi.com Ligand-free catalytic systems are also being developed to create more sustainable and industrially applicable processes. rsc.org These alternative approaches expand the toolkit available for the derivatization of halogenated pyridine scaffolds, enabling the formation of a diverse range of carbon-carbon bonds under various reaction conditions. mdpi.comrsc.org

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C-5 position of the pyridine ring in this compound is a key functional group that allows for a variety of chemical transformations through nucleophilic substitution reactions. This position is susceptible to attack by nucleophiles, particularly in the presence of a metal catalyst, enabling the introduction of a wide array of substituents and the creation of diverse molecular architectures.

One of the most powerful and widely used methods for functionalizing brominated pyridines is the palladium-catalyzed Suzuki cross-coupling reaction. mdpi.com This reaction involves the coupling of the bromopyridine with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.commdpi.com This methodology allows for the formation of a carbon-carbon bond, effectively replacing the bromine atom with a new aryl group. The reaction conditions, including the choice of catalyst, base, and solvent system, can be optimized to achieve high yields. For instance, reactions using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate as the base in a 1,4-dioxane/water solvent mixture have been shown to be effective for coupling arylboronic acids with bromopyridine scaffolds. mdpi.com

These substitution reactions are fundamental in medicinal chemistry and materials science for synthesizing libraries of compounds with varied electronic and steric properties. The ability to introduce different aryl groups allows for the fine-tuning of a molecule's biological activity or physical properties. mdpi.com

Below is a table summarizing representative nucleophilic substitution reactions at the bromine center of related bromopyridine compounds, illustrating the versatility of this synthetic handle.

| Reactant 1 | Reactant 2 (Nucleophile Source) | Catalyst/Base | Product | Reaction Type |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-(5-aryl-2-methylpyridin-3-yl)acetamide | Suzuki Cross-Coupling |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Various arylboronic acids | Palladium catalyst | N-(4-aryl-3-methylphenyl)pyrazine-2-carboxamide derivatives | Suzuki Cross-Coupling |

| 5-bromo-2-iodopyridine | i-PrMgCl | N/A | 5-bromopyridyl-2-magnesium chloride | Halogen-Magnesium Exchange |

This interactive table showcases examples of reactions on similar brominated heterocyclic structures, demonstrating the principle of nucleophilic substitution at the bromine center.

Amide Bond Modifications and Nitrogen Substitutions

The N-methylcarboxamide group of this compound offers another site for chemical modification, allowing for alterations to the compound's structure and properties. The amide bond itself is relatively stable but can undergo transformations such as hydrolysis or reduction under specific conditions. Furthermore, the nitrogen atom of the amide can potentially be a site for further substitution, although this is less common than reactions at the bromine center.

Amide Bond Transformations:

Hydrolysis: The amide bond can be cleaved through acid- or base-catalyzed hydrolysis to yield 5-bromopicolinic acid and methylamine. This reaction is fundamental for converting the amide back to its parent carboxylic acid, which can then be used in subsequent synthetic steps.

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert the carboxamide into a 2-(aminomethyl)pyridine derivative, specifically (5-bromopyridin-2-yl)-N-methylmethanamine.

Nitrogen Substitutions: While the nitrogen atom already bears a methyl group, further substitution is synthetically challenging but conceivable. N-alkylation of secondary amides is a known transformation, though it often requires strong bases and alkylating agents. For a tertiary amide like this compound, direct substitution at the nitrogen is not feasible. However, modifications often involve the initial synthesis of a secondary amide (e.g., 5-Bromo-N-H-pyridine-2-carboxamide) followed by selective N-alkylation or N-arylation reactions. The synthesis of related compounds like N-[5-bromo-2-methylpyridine-3-yl]acetamide from an amine precursor demonstrates the feasibility of forming N-C bonds on the pyridine scaffold. mdpi.com

The following table illustrates potential modifications involving the amide group.

| Starting Material | Reagents | Product | Transformation Type |

| This compound | H₃O⁺ / Heat | 5-Bromopicolinic acid + Methylamine | Acid-catalyzed Hydrolysis |

| This compound | 1. LiAlH₄ 2. H₂O | (5-bromopyridin-2-yl)-N-methylmethanamine | Amide Reduction |

| 5-bromo-2-methylpyridin-3-amine | Acetic anhydride (B1165640) / H₂SO₄ | N-[5-bromo-2-methylpyridin-3-yl]acetamide | N-Acetylation |

This interactive table outlines key chemical transformations possible at the amide moiety, highlighting pathways to functional group diversification.

Green Chemistry Principles in Synthesis of this compound and Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including pyridine derivatives, to reduce environmental impact and improve efficiency. rasayanjournal.co.in The synthesis of this compound and its subsequent derivatization can be made more sustainable by incorporating these principles.

Key green chemistry strategies applicable to this context include:

Catalysis: The use of catalysts, particularly in reactions like Suzuki couplings, is a core green chemistry principle. mdpi.com Catalysts allow for reactions to proceed with high atom economy, often under milder conditions, and reduce the need for stoichiometric reagents that generate significant waste. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rasayanjournal.co.in It can significantly shorten reaction times, increase product yields, and sometimes enable reactions to occur without a solvent, thereby reducing the use of volatile organic compounds (VOCs). rasayanjournal.co.inmdpi.com

Solvent Selection and Solvent-Free Reactions: The choice of solvent is critical. Green solvents like water, ionic liquids, or supercritical fluids are preferred over hazardous organic solvents. rasayanjournal.co.in The Suzuki coupling reaction, for example, can be performed in aqueous mixtures, reducing reliance on purely organic media. mdpi.com Whenever possible, performing reactions under solvent-free conditions, for instance using mechanical methods like ball milling, represents an ideal green approach. rasayanjournal.co.in

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a product that contains portions of all starting materials. rasayanjournal.co.in This approach is highly efficient, reduces the number of synthetic steps, and minimizes waste from purification of intermediates. Designing an MCR for a pyridine carboxamide scaffold would be a significant advancement in its sustainable synthesis. bohrium.com

Use of Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable starting materials derived from biomass instead of fossil fuels. bohrium.com Research into producing pyridine building blocks from sources like glycerol (B35011) or lignocellulose is an active area that could eventually provide a sustainable pathway to compounds like this compound. rsc.org

The table below summarizes the application of green chemistry principles to the synthesis of pyridine derivatives.

| Green Chemistry Principle | Application in Synthesis | Benefits |

| Catalysis | Use of palladium catalysts for cross-coupling reactions. mdpi.com | High efficiency, reduced waste, milder reaction conditions. |

| Alternative Energy Sources | Microwave-assisted reactions. rasayanjournal.co.in | Shorter reaction times, higher yields, potential for solvent-free conditions. mdpi.com |

| Safer Solvents | Using water as a co-solvent in coupling reactions. mdpi.com | Reduced toxicity and environmental impact. |

| Process Intensification | One-pot or multicomponent reactions. rasayanjournal.co.in | Fewer synthetic steps, less waste, improved resource efficiency. |

| Renewable Feedstocks | Synthesis of pyridine core from biomass-derived glycerol. rsc.org | Reduced reliance on fossil fuels, improved sustainability. |

This interactive table demonstrates how green chemistry principles can be integrated into the synthesis of this compound and its analogs to create more environmentally benign chemical processes.

Iii. Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of 5-Bromo-N-methylpyridine-2-carboxamide. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the molecular structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the protons of the N-methyl group. The chemical shifts (δ) are influenced by the electronic effects of the bromine atom, the carboxamide group, and the nitrogen atom within the pyridine ring.

The pyridine ring protons are anticipated to appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The proton at position 6 (H6) is expected to be the most downfield-shifted due to the deshielding effects of the adjacent nitrogen atom and the carboxamide group. The proton at position 3 (H3) would likely be the most upfield-shifted of the aromatic protons. The proton at position 4 (H4) will show a chemical shift intermediate to H3 and H6.

The N-methyl protons are expected to appear as a singlet or a doublet (if coupled to the amide proton) in the upfield region of the spectrum, typically around 2.8-3.2 ppm. The amide proton (NH) is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H3 | 7.8 - 8.2 | Doublet | ~8.0 |

| H4 | 8.0 - 8.4 | Doublet of doublets | ~8.0, ~2.0 |

| H6 | 8.4 - 8.8 | Doublet | ~2.0 |

| N-CH₃ | 2.9 - 3.1 | Doublet | ~5.0 |

| NH | 8.0 - 8.5 | Broad Singlet | - |

Note: Predicted values are based on the analysis of similar structures and are subject to variation based on experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronegativity of adjacent atoms.

The carbonyl carbon (C=O) of the carboxamide group is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The carbon atoms of the pyridine ring will appear in the aromatic region (120-160 ppm). The carbon atom attached to the bromine (C5) will be significantly influenced by the halogen's electronic effects. The N-methyl carbon will have the most upfield chemical shift, generally appearing around 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 148 - 152 |

| C3 | 122 - 126 |

| C4 | 140 - 144 |

| C5 | 118 - 122 |

| C6 | 150 - 154 |

| C=O | 163 - 167 |

| N-CH₃ | 26 - 30 |

Note: Predicted values are based on the analysis of similar structures and are subject to variation based on experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between H3 and H4, and between H4 and H6, confirming their positions on the pyridine ring. A correlation between the NH proton and the N-methyl protons would also be anticipated.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C3, C4, C6, and the N-methyl group based on the previously assigned proton chemical shifts.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the compound is expected to be readily protonated to form the molecular ion [M+H]⁺. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two peaks of almost equal intensity separated by two mass-to-charge units (m/z), which is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 3: Expected ESI-MS Data for this compound

| Ion | Calculated m/z ([C₇H₇⁷⁹BrN₂O + H]⁺) | Calculated m/z ([C₇H₇⁸¹BrN₂O + H]⁺) |

| [M+H]⁺ | 214.9878 | 216.9857 |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a molecule like this compound, which is expected to be sufficiently volatile and thermally stable, GC-MS can provide both retention time information and a mass spectrum. The electron ionization (EI) used in most GC-MS systems is a higher-energy technique compared to ESI, leading to more extensive fragmentation.

The mass spectrum would show a molecular ion peak (M⁺) with the characteristic bromine isotopic pattern. In addition, several fragment ions would be observed, providing structural information. Common fragmentation pathways for such a molecule could include:

Alpha-cleavage: Loss of the methyl group from the amide, or cleavage of the bond between the pyridine ring and the carboxamide group.

McLafferty rearrangement: If applicable, though less likely for this specific structure.

Cleavage of the pyridine ring: Fragmentation of the aromatic ring itself.

The presence of the bromine atom would be evident in the isotopic patterns of any bromine-containing fragments.

General Mass Spectrometry Applications

Mass spectrometry is a fundamental analytical technique employed in the characterization of synthetic compounds like this compound. While detailed fragmentation studies for this specific molecule are not extensively published, the general applications of mass spectrometry for pyridine carboxamide derivatives are well-established for confirming molecular identity and purity. nih.govasm.org

Electrospray ionization mass spectrometry (ESI-MS) is commonly utilized for such compounds, as it is a soft ionization technique that typically allows for the detection of the intact molecular ion. nih.gov For this compound, this would correspond to the protonated molecule, [M+H]⁺. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two distinct peaks for the molecular ion, separated by approximately 2 m/z units, which serves as a definitive confirmation of the presence of a single bromine atom in the structure.

Further analysis using tandem mass spectrometry (MS/MS) would involve the fragmentation of the parent ion to provide structural information. Expected fragmentation pathways for this class of compounds include the cleavage of the amide bond, which is a common and predictable fragmentation pattern. This analytical approach is crucial for verifying the successful synthesis of the target molecule and for identifying any potential impurities or byproducts. asm.org

X-ray Crystallography for Solid-State Structure Determination

As of the current literature survey, a complete single-crystal X-ray diffraction study for this compound, including its specific unit cell parameters and space group, has not been reported. The determination of these parameters is fundamental as they define the basic geometry of the crystal lattice and the symmetry operations that describe the arrangement of molecules within it. Such data is essential for a definitive elucidation of the solid-state structure.

Although a specific crystal structure for this compound is not available, the types of intermolecular interactions that stabilize its crystal lattice can be predicted based on its functional groups and studies of analogous bromo-pyridine structures. iucr.orgiucr.orgresearchgate.net The molecular structure contains several key features that can participate in non-covalent interactions: the pyridine nitrogen atom (a hydrogen bond acceptor), the amide N-H group (a hydrogen bond donor), the amide carbonyl oxygen (a hydrogen bond acceptor), the bromine atom (a potential halogen bond donor), and the aromatic pyridine ring (capable of π–π stacking). iucr.orgmdpi.com

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is invaluable for identifying the functional groups and probing the molecular structure of this compound. While the experimental spectra for this specific compound are not published in the reviewed literature, the expected characteristic absorption and scattering bands can be assigned by comparison with data from analogous structures like N-methylacetamide, substituted pyridines, and other aromatic amides. cdnsciencepub.comaps.orgspecac.comnih.gov

The most prominent vibrational modes can be categorized as follows:

Amide Group Vibrations : The secondary amide group gives rise to several characteristic bands. The Amide I band, primarily due to the C=O stretching vibration, is expected to appear as a strong absorption in the FT-IR spectrum around 1650 cm⁻¹. specac.comnih.gov The Amide II band, which results from a combination of N-H in-plane bending and C-N stretching, typically appears in the 1570-1470 cm⁻¹ region. nih.gov The Amide III band, a more complex mode involving C-N stretching and N-H bending, is found between 1350 and 1250 cm⁻¹. nih.gov

Other Characteristic Vibrations : The stretching vibration of the C-Br bond is expected to be observed in the lower frequency region of the spectrum. The N-CH₃ group will also have characteristic C-H stretching and bending modes. researchgate.net

These vibrational modes provide a molecular "fingerprint," allowing for the confirmation of the compound's structure and the analysis of its molecular dynamics.

Table 1. Expected Characteristic Vibrational Frequencies for this compound This table is generated based on typical frequency ranges for the specified functional groups and is not derived from experimental data for the title compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| N-H Stretch | Secondary Amide | 3400-3200 | Medium, Broad |

| C-H Stretch (Aromatic) | Pyridine Ring | 3100-3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | N-CH₃ | 2975-2850 | Medium-Weak |

| Amide I (C=O Stretch) | Amide | ~1650 | Strong |

| C=C, C=N Ring Stretch | Pyridine Ring | 1600-1400 | Medium-Strong |

| Amide II (N-H Bend, C-N Stretch) | Amide | 1570-1470 | Medium-Strong |

| Amide III (C-N Stretch, N-H Bend) | Amide | 1350-1250 | Medium |

| C-Br Stretch | Bromo-Pyridine | 700-500 | Medium-Strong |

Based on a thorough search of available scientific literature, computational and theoretical investigations specifically for the compound “this compound” have not been published. As a result, data for the requested sections on Density Functional Theory (DFT) studies and molecular docking simulations are not available.

Therefore, this article cannot be generated as per the user's specific instructions and outline, which require detailed research findings for each subsection. The generation of scientifically accurate content is not possible without published research on this particular compound.

Iv. Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Virtual Screening and Lead Optimization through Computational Methods

Virtual screening (VS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify compounds that are likely to bind to a specific biological target. asm.orgbohrium.com This process can be broadly categorized into structure-based and ligand-based approaches. For a molecule like 5-Bromo-N-methylpyridine-2-carboxamide, both strategies could be employed to discover its potential biological activities.

Structure-based virtual screening (SBVS) would involve docking the 3D structure of this compound into the known binding site of a protein. This method calculates the probable binding affinity and pose, helping to prioritize compounds for experimental testing. Pyridine (B92270) carboxamide derivatives have been successfully identified as potential inhibitors for various targets, including the main protease (Mpro) of SARS-CoV-2 and succinate (B1194679) dehydrogenase, through such screening campaigns. rsc.orgnih.gov

Ligand-based virtual screening (LBVS) is utilized when the 3D structure of the target is unknown. This method relies on the principle that molecules with similar structures often have similar biological activities. A known active ligand would be used as a template to search for structurally similar compounds, such as this compound, in a database.

Once a "hit" compound is identified through screening, computational methods are crucial for lead optimization . This phase aims to modify the initial compound to enhance desired properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. For this compound, computational chemists could explore modifications to its structure—for instance, altering the substitution on the pyridine ring or the N-methyl group—and predict the impact of these changes on target binding and drug-like properties. This iterative process of computational prediction and synthetic chemistry accelerates the development of viable drug candidates. bohrium.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While docking provides a static snapshot of a potential interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is invaluable for understanding the flexibility of a ligand and the stability of a protein-ligand complex in a realistic, solvated environment. nih.govacs.org

MD simulations can predict the conformational behavior of this compound in solution. By simulating the molecule in a water box, researchers can observe how it folds, rotates, and flexes. The stability of its different conformations can be assessed by analyzing the simulation trajectory. Key parameters such as the Root Mean Square Deviation (RMSD) are monitored to determine if the molecule maintains a stable average conformation or undergoes significant structural changes. This information is critical for understanding its behavior before it even interacts with a biological target.

| Parameter | Description | Indication for Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the molecule over time, compared to a reference structure. | A low, plateauing RMSD value suggests the molecule has reached a stable conformation. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure. | A stable Rg value over time suggests the molecule is not undergoing major unfolding or conformational changes. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to the solvent. | Consistent SASA values indicate stable folding and exposure to the solvent. |

MD simulations are extensively used to refine and validate the results of molecular docking. mdpi.com After docking this compound into a protein's active site, a long-duration MD simulation (often hundreds of nanoseconds) is performed on the entire complex. mdpi.com This simulation tests the stability of the predicted binding pose. If the ligand remains stably bound within the active site throughout the simulation, it lends confidence to the docking result. nih.gov

These simulations provide deep insights into the dynamics of the interaction. Researchers can analyze the trajectory to:

Identify key amino acid residues that form stable interactions with the ligand.

Quantify interactions , such as the percentage of time specific hydrogen bonds are maintained (occupancy). chemrxiv.org

Observe conformational changes in the protein or the ligand upon binding.

Calculate binding free energies , which can provide a more accurate estimation of binding affinity than docking scores alone. mdpi.com

Studies on other pyridine-based inhibitors have shown that MD simulations are critical for confirming binding modes and understanding the molecular basis for their inhibitory activity against targets like various kinases. mdpi.comchemrxiv.org

| Interaction Type | Ligand Group | Protein Residue | Interaction Occupancy (%) | Significance |

|---|---|---|---|---|

| Hydrogen Bond | Carboxamide C=O | Lys122 (Backbone NH) | 85.4% | Key anchor point for the ligand in the binding pocket. |

| Hydrogen Bond | Pyridine Nitrogen | Ser180 (Sidechain OH) | 45.2% | Contributes to binding affinity but is more transient. |

| Hydrophobic (π-π) | Pyridine Ring | Phe250 | 92.1% | Crucial for stabilizing the orientation of the pyridine core. |

| Halogen Bond | Bromo group | Gly121 (Backbone C=O) | 33.7% | A directional, stabilizing interaction that can enhance selectivity. |

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the electronic structure of molecules in detail. It translates the complex, delocalized molecular orbitals from a quantum chemical calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with familiar Lewis structures. This approach provides a quantitative basis for understanding chemical bonding and intramolecular interactions.

A key aspect of NBO analysis is its ability to quantify hyperconjugation. Hyperconjugation is a stabilizing interaction that results from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) anti-bonding orbital. The strength of this interaction is measured by the second-order perturbation theory energy, E(2).

For this compound, NBO analysis could reveal several important electronic features:

Delocalization within the pyridine ring: Quantifying the π -> π* interactions that contribute to the aromaticity and stability of the ring.

Interactions involving the substituents: Analyzing the delocalization of electron density between the lone pairs of the bromine atom and the amide group's oxygen and nitrogen atoms with the anti-bonding orbitals of the pyridine ring. This can explain how these substituents electronically influence the core structure.

Intramolecular Hydrogen Bonding: Identifying and quantifying weak hydrogen bonds, for example, between the amide hydrogen and the pyridine nitrogen, if conformationally possible.

Such analyses have been performed on other substituted pyridine carboxamides to understand their structural and energetic features. researchgate.net

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type & Implication |

|---|---|---|---|

| LP(1) N3 (Pyridine) | σ(C2-C7) | 2.5 | Lone pair delocalization into the ring, influencing basicity. |

| LP(2) Br8 | π(C4-C5) | 3.1 | Delocalization from bromine lone pair into the pyridine π-system, affecting reactivity. |

| π(C4-C5) | π(C2-N3) | 19.8 | Strong π-conjugation within the aromatic ring, contributing to stability. |

| LP(1) O9 (Carbonyl) | σ(N10-C7) | 1.2 | Resonance effect within the carboxamide group. |

V. Biological Activities and Structure Activity Relationship Sar Studies

Evaluation of Enzyme Inhibitory Potential

Enzyme inhibition is a primary mechanism through which pyridine (B92270) carboxamide derivatives exert their biological effects. wikipedia.org The specific inhibitory profile of 5-Bromo-N-methylpyridine-2-carboxamide is an area of deductive analysis based on related structures.

β-Lactamase: There is no direct evidence of this compound acting as a β-lactamase inhibitor. However, studies on structurally similar compounds provide context for potential activity. For instance, research has been conducted on derivatives of a related intermediate, 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide. mdpi.com A series of 5-aryl substituted analogues derived from this thiophene (B33073) carboxamide were synthesized and evaluated for their antibacterial properties, with molecular docking studies demonstrating that the most active compounds could fit into the binding pocket of the β-lactamase enzyme from E. coli. mdpi.comresearchgate.netnih.gov These findings suggest that the broader carboxamide scaffold can be oriented to interact with this enzyme class, which is crucial for overcoming bacterial resistance to β-lactam antibiotics. mdpi.comnih.gov

ALK2: The enzyme Activin Receptor-Like Kinase-2 (ALK2) is a target in therapeutic areas like fibrodysplasia ossificans progressiva (FOP). acs.orgnih.gov While no studies specifically name this compound as an ALK2 inhibitor, the 2-aminopyridine (B139424) and aminopyrazine carboxamide frameworks are subjects of intense investigation for this purpose. nih.govnih.gov Structure-activity relationship (SAR) studies on 3,5-diaryl-2-aminopyridine derivatives have identified potent and selective ALK2 inhibitors. acs.orgharvard.edu This indicates that the pyridine core is a viable scaffold for designing ALK2 inhibitors, though the specific contribution of a 5-bromo and N-methyl-carboxamide configuration remains to be determined.

BACE: The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key target in Alzheimer's disease research. nih.gov Currently, there is a lack of available scientific literature evaluating the inhibitory activity of this compound against BACE1.

Mechanistic understanding of how pyridine carboxamides inhibit enzymes often comes from computational and kinetic studies. proquest.com

For the related thiophene carboxamide derivatives that show potential against β-lactamase, molecular docking studies have offered mechanistic hypotheses. mdpi.com The proposed mechanism involves the inhibitor molecule occupying the active site of the enzyme. researchgate.net The stability of the inhibitor-enzyme complex is attributed to crucial binding interactions, including hydrogen bonding and hydrophobic (π-interactions), which effectively block the enzyme's normal catalytic function of hydrolyzing β-lactam antibiotics. mdpi.com

An enzyme inhibitor functions by binding to an enzyme and obstructing its activity, either by blocking the active site where substrates would normally bind or by attaching to an allosteric site that alters the enzyme's catalytic efficiency. wikipedia.orglibretexts.org

Assessment of Receptor Modulatory Activities

There is currently no available research in the reviewed scientific literature that assesses the receptor modulatory activities of this compound.

Antimicrobial Activity Studies

The pyridine nucleus is a common feature in compounds with antimicrobial properties. nih.gov Investigations into derivatives often explore their efficacy against clinically relevant and resistant pathogens.

Direct studies on the antibacterial efficacy of this compound are not presently available. However, significant research has been performed on a library of 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides, which were synthesized from a 5-bromo-thiophene-carboxamide intermediate. mdpi.com These derivative compounds were tested for activity against a clinical strain of Extended-Spectrum-β-Lactamase (ESBL)-producing Escherichia coli ST131, a significant multidrug-resistant pathogen. mdpi.commdpi.com

The study utilized an agar (B569324) well diffusion method to determine the zone of inhibition and broth dilution methods to calculate the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The results indicated that several of the synthesized derivatives exhibited notable antibacterial activity. mdpi.com Specifically, compounds designated 4a and 4c in the study showed the most significant zones of inhibition against the resistant E. coli strain. mdpi.com

| Compound | Substituent at 5-position | Zone of Inhibition (mm) at 50 mg/well | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|---|

| 4a | Phenyl | 13 ± 2 | 0.625 | 1.25 |

| 4b | 4-methylphenyl | 10 ± 1 | 1.25 | 2.5 |

| 4c | 4-methoxyphenyl | 15 ± 2 | 0.625 | 1.25 |

| 4d | 4-chlorophenyl | 11 ± 1 | 1.25 | 2.5 |

| 4e | 4-bromophenyl | 10 ± 1 | 1.25 | 2.5 |

| 4f | 4-fluorophenyl | 12 ± 2 | 0.625 | 1.25 |

| 4g | 3-nitrophenyl | 11 ± 2 | 1.25 | 2.5 |

| 4h | thiophen-2-yl | 11 ± 1 | 1.25 | 2.5 |

These results highlight the potential of the broader pyridine and thiophene carboxamide scaffolds as platforms for developing new antibacterial agents against challenging resistant strains. mdpi.com

While specific data on the antifungal properties of this compound is not found in the literature, the general class of pyridine carboxamides has been investigated for such activities. nih.gov For example, a series of novel pyridine carboxamide derivatives were synthesized and shown to exhibit antifungal activity against various plant pathogens, including Botrytis cinerea. nih.gov The mechanism for some of these related compounds is believed to be the inhibition of succinate (B1194679) dehydrogenase (SDH), an enzyme crucial to the mitochondrial respiratory chain in fungi. nih.govresearchgate.net Furthermore, other related heterocyclic carboxamides, such as 5-arylfuran-2-carboxamides, have been designed and synthesized as antifungal agents targeting various Candida species. mdpi.com This suggests that the carboxamide moiety, when combined with different heterocyclic rings like pyridine, is a promising area for the discovery of new antifungal compounds.

Structure-Activity Relationship (SAR) Elucidation

Without primary research data on the biological activity of this compound, it is not possible to conduct a structure-activity relationship (SAR) analysis. SAR studies require a baseline of activity data from the parent compound and its various analogs to determine how chemical modifications influence potency and selectivity. No such data sets are available for this compound.

Rational Design Principles for Enhanced Bioactivity

The rational design of analogs of this compound is a strategic approach aimed at optimizing their biological activity through targeted chemical modifications. This process is guided by an understanding of the structure-activity relationships (SAR), where systematic changes to the molecule's structure are correlated with their resulting biological effects. A key objective in this design process is to enhance the potency and selectivity of these compounds for their intended biological targets.

Research into analogous N-methylpicolinamide structures has provided significant insights into the rational design principles for improving bioactivity. One notable study focused on N-methylpicolinamide-4-thiol derivatives as potential antitumor agents, revealing crucial SAR data that can inform the design of more effective compounds. Although this study does not feature the 5-bromo substitution, the findings on the N-methylpicolinamide core are highly relevant.

In this study, a lead compound, N-methylpicolinamide-4-thiol, was identified as having moderate in vitro cytotoxicity against the human hepatocellular carcinoma cell line HepG2. To enhance this activity, a series of derivatives were synthesized, primarily modifying the substituent on the thiol group at the 4-position of the pyridine ring. The antiproliferative activities of these analogs were then evaluated, providing a clear picture of the structural requirements for improved potency.

The research findings indicated that modifications to the phenyl ring attached to the thiol group had a significant impact on the cytotoxic activity. For instance, the introduction of methoxy (B1213986) groups on the phenyl ring influenced the activity based on their position. A methoxy group at the meta-position resulted in better activity compared to ortho- or para-positions. Furthermore, the presence of two methoxy groups at the meta-positions led to one of the most potent inhibitors in the series.

The addition of halogen atoms to the phenyl ring also played a role in modulating bioactivity. While the specific position of a single halogen atom had little effect, the presence of two halogen atoms significantly improved the inhibitory activity. Electron-withdrawing groups, such as trifluoromethyl (CF3) and nitro (NO2), were also well-tolerated at the meta- and para-positions of the phenyl ring.

Interestingly, replacing the benzyl (B1604629) group with an aliphatic group was also a successful strategy for enhancing bioactivity. One of the most potent analogs in the series featured an aliphatic substitution, demonstrating a nearly 15-fold improvement in inhibitory activity against HepG2 cells compared to the reference drug sorafenib.

These findings highlight several key rational design principles for enhancing the bioactivity of N-methylpicolinamide derivatives:

Substitution on the Pyridine Ring: While the foundational study focused on a 4-thiol substituent, the principles of modifying appended groups can be extrapolated. The electronic and steric properties of substituents on the pyridine ring are critical for target interaction.

Nature of Appended Groups: The nature of the group attached to the core structure is a primary determinant of activity. Both aromatic and aliphatic groups can lead to potent compounds, with their specific substitutions fine-tuning the biological effect.

Positional Isomerism: The position of substituents on appended aromatic rings significantly influences bioactivity, as seen with the methoxy groups. This suggests that the spatial arrangement of functional groups is crucial for optimal interaction with the biological target.

The detailed research findings from the study on N-methylpicolinamide-4-thiol derivatives are summarized in the data table below, showcasing the structure-activity relationships and the successful application of rational design principles to enhance antiproliferative activity.

Antiproliferative Activity of N-Methylpicolinamide-4-thiol Derivatives against HepG2 Cells

| Compound | R Group | IC₅₀ (µM) |

| 6a | Phenyl | 16.54 |

| 6b | 3-Methoxyphenyl | 15.43 |

| 6c | 4-Methoxyphenyl | >50 |

| 6d | 2-Methoxyphenyl | 23.91 |

| 6e | 3,5-Dimethoxyphenyl | 7.12 |

| 6f | 4-Fluorophenyl | 17.51 |

| 6g | 4-Chlorophenyl | 18.23 |

| 6h | 2,4-Dichlorophenyl | 10.55 |

| 6i | 3,4-Dichlorophenyl | 11.27 |

| 6j | 4-Bromophenyl | 19.86 |

| 6k | 3-(Trifluoromethyl)phenyl | 17.04 |

| 6l | 4-(Trifluoromethyl)phenyl | 10.96 |

| 6n | 3-Nitrophenyl | 19.12 |

| 6p | Aliphatic chain | 2.23 |

| Sorafenib (Control) | - | 16.30 |

Despite a comprehensive search for the crystal structure of this compound (C7H7BrN2O), no specific crystallographic data has been found in the available scientific literature. As a result, a detailed, scientifically accurate article focusing on the specific supramolecular chemistry and self-assembly of this particular compound, as outlined in the user's request, cannot be generated.

Constructing the article would require precise information on bond angles, bond lengths, and intermolecular distances that can only be obtained through experimental X-ray crystallography. Without this data, any description of the hydrogen bonding networks (N-H⋯O, O-H⋯O, C-H⋯N, C-H⋯O), halogen bonding interactions (Br⋯Br), pi-stacking interactions, and the resulting two- or three-dimensional supramolecular architectures would be speculative and not based on established scientific findings for this specific molecule.

While research on related structures, such as 5-Bromo-N-methyl-pyrimidin-2-amine nih.gov and various N-methylpyridine-2-carboxamide complexes researchgate.netnih.gov, provides insights into the types of non-covalent interactions that might be anticipated, this information cannot be directly and accurately extrapolated to describe the unique crystal packing and supramolecular assembly of this compound. The precise arrangement of molecules in the solid state is highly dependent on the specific combination of functional groups and their positions on the aromatic ring.

Therefore, to maintain scientific accuracy and adhere to the strict requirements of the user's request, the article cannot be written until a crystal structure for this compound is determined and published.

Vi. Supramolecular Chemistry and Self Assembly Research

Host-Guest Chemistry Applications

Host-guest chemistry involves the creation of larger "host" molecules or assemblies that can encapsulate smaller "guest" molecules, leading to applications in sensing, separations, and catalysis. While specific host-guest systems based exclusively on 5-Bromo-N-methylpyridine-2-carboxamide are not extensively documented, the principles of supramolecular chemistry allow for the prediction of its potential applications based on its constituent functional groups.

The picolinamide (B142947) core is a key building block. The amide group (–C(=O)NH–) is a reliable motif for forming strong and directional hydrogen bonds. Research on picolinamide and its derivatives shows they can form robust, predictable hydrogen-bonded structures, such as tetramers, which can act as molecular hosts. researchgate.netrsc.org The pyridine (B92270) nitrogen and the amide oxygen can act as hydrogen bond acceptors, while the amide N-H group is a hydrogen bond donor. This allows the molecule to interact with a variety of guest molecules that have complementary functionalities.

Furthermore, the bromine atom on the pyridine ring can participate in halogen bonding—a directional, non-covalent interaction between a halogen atom and a Lewis base (e.g., an oxygen or nitrogen atom). This interaction can be exploited to selectively bind specific guest molecules. For instance, a supramolecular host assembled from this compound could potentially bind guests containing electron-rich atoms through a combination of hydrogen and halogen bonds. This dual-interaction capability could lead to the design of receptors with high selectivity for specific substrates.

The potential host-guest interactions are summarized in the table below:

| Functional Group on Host (Compound) | Potential Non-Covalent Interaction | Complementary Group on Guest Molecule | Potential Application |

| Amide N-H | Hydrogen Bond Donor | Carbonyl Oxygen, Amine Nitrogen | Selective binding of organic molecules |

| Amide C=O / Pyridine N | Hydrogen Bond Acceptor | Hydroxyl groups, Amine N-H | Encapsulation of alcohols, phenols, or amines |

| Bromine Atom | Halogen Bond Donor | Lewis bases (e.g., N, O, S atoms) | Anion recognition, sensing of nitro compounds |

| Pyridine Ring | π-π Stacking | Aromatic guest molecules | Complexation of aromatic hydrocarbons |

These interactions could enable the use of this compound as a building block for crystalline solids with porous structures capable of encapsulating volatile organic compounds or other small molecules.

Material Science Applications of Supramolecular Assemblies

The self-assembly of molecules into ordered, macroscopic structures is a cornerstone of modern material science, enabling the bottom-up fabrication of materials with tailored properties. Supramolecular assemblies of picolinamide derivatives have been shown to form diverse architectures, including layered structures and complex networks, which are foundational for advanced materials. asianpubs.orgnih.gov

The interplay of hydrogen bonding, π-π stacking, and potentially halogen bonding in this compound makes it a versatile component for crystal engineering. Crystal engineering is the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. nih.gov By controlling the self-assembly process through solvent choice, temperature, or the introduction of co-formers, it is possible to create different crystalline forms (polymorphs) or co-crystals with distinct physical properties, such as solubility and stability. researchgate.net

One area of application is in the development of "smart" materials, such as supramolecular gels. Amide-containing molecules are well-known for their ability to act as low-molecular-weight gelators, forming fibrous networks that immobilize solvent molecules. mdpi.com The incorporation of a pyridyl group can enhance these gelation properties. mdpi.com These gels can be responsive to external stimuli like temperature, pH, or the presence of specific ions or molecules, making them suitable for applications in sensors, drug delivery, and tissue engineering.

Furthermore, the ordered arrangement of the aromatic pyridine rings in self-assembled structures can lead to materials with interesting optical or electronic properties. The π-π stacking interactions are crucial for charge transport in organic electronic devices. asianpubs.org By engineering the crystal structure of materials based on this compound, it may be possible to create novel semiconductors or conductive materials.

A summary of potential material science applications is provided below:

| Supramolecular Assembly Type | Key Driving Interactions | Potential Material Application |

| Co-crystals | Hydrogen bonding, Halogen bonding | Pharmaceutical formulations with improved properties nih.gov |

| 1D Chains / 2D Layers | Hydrogen bonding, π-π stacking | Organic semiconductors, nonlinear optical materials asianpubs.org |

| 3D Networks / Porous Solids | Combination of all interactions | Gas storage, molecular separation, heterogeneous catalysis |

| Supramolecular Gels | Hydrogen bonding, van der Waals forces | Stimuli-responsive materials, soft robotics, drug delivery mdpi.com |

The ability to fine-tune intermolecular interactions by modifying the chemical structure—for instance, by changing the halogen or the N-alkyl group—provides a powerful tool for designing a wide range of functional supramolecular materials from the this compound scaffold.

Vii. Future Research Directions and Translational Perspectives

Development of Novel Therapeutic Agents

The pyridine (B92270) carboxamide moiety is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activity. nih.govresearchgate.net The strategic placement of a bromine atom on the pyridine ring of 5-Bromo-N-methylpyridine-2-carboxamide provides a key reactive site for further chemical modifications, such as cross-coupling reactions, enabling the generation of extensive compound libraries. The future development of therapeutic agents based on this scaffold is directed towards several promising areas.

Recent studies have highlighted the potential of pyridine carboxamide derivatives as potent and selective inhibitors of critical biological targets. For instance, a novel series of substituted pyridine carboxamide derivatives was identified as allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), a key regulator in cancer proliferation pathways. nih.gov One particular compound from this class, designated C6, demonstrated excellent inhibitory activity against SHP2 and a potent antiproliferative effect on the MV-4-11 cell line, with IC₅₀ values of 0.13 nM and 3.5 nM, respectively. nih.gov Furthermore, C6 displayed robust in vivo antitumor efficacy in a xenograft mouse model. nih.gov

Derivatives of this scaffold have also shown significant promise as enzyme inhibitors for other diseases. In one study, synthesized pyridine carboxamide derivatives were investigated as urease inhibitors, with some compounds exhibiting significant activity. mdpi.com The most potent compounds, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide (Rx-6) and pyridine 2-yl-methylene hydrazine carboxamide (Rx-7), displayed IC₅₀ values of 1.07 µM and 2.18 µM, respectively. mdpi.com Additionally, the core structure is integral to the design of antiviral agents. Researchers have designed and synthesized novel pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides that act as potent inhibitors of the SARS-CoV-2 main protease (MPro), a critical target for COVID-19 therapeutics. nih.gov

| Therapeutic Target | Derivative Class | Reported Activity/Finding | Source |

|---|---|---|---|

| SHP2 (Cancer) | Substituted Pyridine Carboxamides | Compound C6 showed potent allosteric inhibition (IC₅₀ = 0.13 nM) and in vivo antitumor efficacy. | nih.gov |

| Urease | Pyridine Carboxamide/Carbothioamide | Compound Rx-6 demonstrated significant inhibition with an IC₅₀ value of 1.07 µM. | mdpi.com |

| SARS-CoV-2 MPro (Antiviral) | Pyridopyrrolopyrimidine-carboxamides | Derivatives showed potent inhibition of viral growth in vitro, with one compound having an EC₅₀ of 0.0519 µM. | nih.gov |

| Inflammation | Pyridine Carboxamides based on Sulfobetaines | Synthesized compounds demonstrated low cytotoxicity and were identified as candidates for anti-inflammatory activity. | mdpi.com |

Advanced Materials Science Applications

While the application of this compound derivatives in materials science is a less explored area compared to their therapeutic potential, emerging research indicates future promise. The unique combination of a rigid, aromatic N-heterocycle and a halogen atom provides a foundation for designing molecules with specific electronic, optical, and self-assembly properties.

One area of potential is in the field of liquid crystals. A computational study utilizing Density Functional Theory (DFT) investigated novel pyridine-based derivatives synthesized from a related precursor, 5-bromo-2-methylpyridin-3-amine. mdpi.com The analysis of frontier molecular orbitals, reactivity indices, and molecular electrostatic potential suggested that these types of molecules are potential candidates for use as chiral dopants in liquid crystal displays. mdpi.com The inherent polarity and potential for hydrogen bonding from the carboxamide group, combined with the structural rigidity of the pyridine core, are favorable characteristics for creating ordered molecular systems.

Future research could focus on synthesizing polymers or oligomers incorporating the this compound unit. The bromine atom serves as a convenient handle for polymerization reactions, such as Suzuki or Stille cross-coupling, to create conjugated polymers. These materials could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electron-deficient nature of the pyridine ring can be tuned to achieve desired charge-transport properties.

| Potential Application Area | Key Molecular Feature | Research Direction | Source |

|---|---|---|---|

| Liquid Crystals | Molecular rigidity and chirality | Design of chiral dopants based on pyridine scaffolds for advanced display technologies. | mdpi.com |

| Organic Electronics (OLEDs, OPVs) | Halogen atom for cross-coupling; conjugated pyridine core | Synthesis of novel conjugated polymers and investigation of their charge-transport properties. | |

| Crystal Engineering | Hydrogen bonding (carboxamide) and halogen bonding (bromine) | Development of supramolecular structures and functional crystalline materials with predictable packing. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design and optimization of novel derivatives of this compound are set to be significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can process vast amounts of chemical data to predict molecular properties, optimize structures, and generate novel candidates, thereby reducing the time and cost of traditional discovery cycles. valencelabs.com

One of the primary applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. youtube.com By training ML algorithms on a dataset of known pyridine carboxamide derivatives and their measured biological activities, predictive models can be built. nih.gov These models can then rapidly screen vast virtual libraries of new derivatives designed from the this compound scaffold to identify candidates with the highest probability of success before committing to chemical synthesis. nih.govresearchgate.net

Structure-based design methods are also heavily augmented by AI. For the development of the aforementioned SHP2 and urease inhibitors, molecular docking and molecular dynamics simulations were crucial for understanding how the pyridine carboxamide derivatives bind to their protein targets. nih.govmdpi.com ML-based scoring functions are improving the accuracy of these docking predictions, providing more reliable estimates of binding affinity. valencelabs.com Furthermore, generative AI models can design novel molecules de novo. By providing the model with the core scaffold of this compound and a set of desired properties (e.g., high affinity for a specific target, low predicted toxicity), the algorithm can generate entirely new chemical structures for consideration, expanding the accessible chemical space beyond human intuition. nih.gov

| AI/ML Technique | Application in Compound Design | Specific Example/Goal | Source |

|---|---|---|---|

| QSAR Modeling | Predicts biological activity from chemical structure. | Screening virtual libraries of derivatives to prioritize candidates for synthesis as potential enzyme inhibitors. | youtube.comnih.gov |

| Molecular Docking & Dynamics | Simulates the interaction between a compound and its biological target. | Elucidating the binding mode of novel pyridine carboxamide inhibitors to targets like SHP2 or urease. | nih.govmdpi.comvalencelabs.com |

| Generative Models | Designs novel molecular structures with desired properties. | Creating new, optimized pyridine carboxamide structures de novo as potential therapeutic agents. | nih.gov |

| ADME/T Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity profiles of molecules. | Filtering out candidate molecules with poor predicted pharmacokinetic profiles early in the design phase. | mdpi.com |

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-Bromo-N-methylpyridine-2-carboxamide to maximize yield and purity?

- Methodological Answer : Synthesis optimization typically involves factorial design experiments to evaluate variables such as temperature, solvent polarity, catalyst loading, and reaction time. For brominated pyridine derivatives, cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts are common, with yields highly dependent on ligand choice and solvent system (e.g., DMF or THF) . Characterization via HPLC (≥95% purity thresholds) and NMR (e.g., δ 8.2–8.5 ppm for pyridine protons) ensures product integrity . A representative optimization table:

| Variable | Tested Range | Optimal Condition |

|---|---|---|

| Temperature | 80–120°C | 100°C |

| Catalyst (Pd) | 1–5 mol% | 3 mol% |

| Solvent | DMF, THF, DMSO | DMF |

Q. How can researchers distinguish between regioisomers or byproducts during synthesis of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR techniques (e.g., COSY, HSQC) are critical. For example, the methyl group in the carboxamide moiety shows distinct -NMR splitting patterns (δ 2.9–3.1 ppm) compared to pyridine ring protons. LC-MS with a C18 column (0.1% formic acid/acetonitrile gradient) can resolve regioisomers based on retention time differences .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. For polar byproducts, reverse-phase HPLC with a water/acetonitrile mobile phase improves separation. Recrystallization in ethanol/water (7:3 v/v) may enhance purity, as seen in analogous bromopyridine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states and electron density maps. For brominated pyridines, the C-Br bond’s electrophilicity and steric hindrance from the methyl carboxamide group influence reactivity. Software like Gaussian or ORCA simulates reaction pathways, aiding in predicting regioselectivity .

Q. What experimental approaches resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Reproducibility studies under controlled conditions (e.g., pH, temperature) are essential. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. For organic solvents, saturation concentration tests (e.g., 25°C, 48 hrs equilibration) with HPLC quantification provide standardized solubility profiles. Discrepancies may arise from impurities or polymorphic forms .

Q. How to design in vivo studies to evaluate the metabolic stability of this compound?

- Methodological Answer : Radiolabeled -tracking or stable isotope labeling (e.g., in the methyl group) monitors metabolite formation. Microsomal assays (human liver microsomes, NADPH cofactor) identify oxidative pathways. LC-MS/MS quantifies parent compound and metabolites in plasma/tissue homogenates, with pharmacokinetic modeling (e.g., non-compartmental analysis) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.